Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Medicinal Chemistry Process Chemistry Chromatographic Separation

This is methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS 1184913-42-5), the specific ester validated in WO2019011715A1 for ChoK-targeted programs and in Org. Lett. 2017 Reformatsky α-arylation. Its lower LogP (1.1) versus the ethyl analog ensures aqueous compatibility unattainable with higher homologs, while ECHA-notified Eye Dam. 1 (H318) and STOT SE 3 (H335) classifications provide auditable hazard documentation for institutional chemical hygiene compliance—an advantage over undefined-profile analogs. Procure this exact building block to avoid patent-route re-optimization and maintain atom economy in 1,1-disubstituted cyclopropane syntheses.

Molecular Formula C7H9BrO3
Molecular Weight 221.05 g/mol
CAS No. 1184913-42-5
Cat. No. B1416695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
CAS1184913-42-5
Molecular FormulaC7H9BrO3
Molecular Weight221.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C(=O)CBr
InChIInChI=1S/C7H9BrO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3
InChIKeyKEMXNFRNLLUGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate (CAS 1184913-42-5): Identity and Baseline for Scientific Procurement


Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS 1184913-42-5) is a bifunctional cyclopropane building block with molecular formula C₇H₉BrO₃ and molecular weight 221.05 g/mol, typically supplied at 95–98% purity . The compound integrates three chemically distinct functional centers: a 1,1-disubstituted cyclopropane core, a methyl ester, and an electrophilic α-bromoacetyl ketone. Its structural architecture enables participation in nucleophilic substitution, cycloaddition, and Michael addition pathways [1]. This compound is not commercially available from major milligram-scale vendors, positioning it as a specialized intermediate for targeted synthetic applications rather than a commodity building block.

Why Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate Cannot Be Interchanged with Close Structural Analogs


Despite superficial similarity to ethyl ester analog (CAS 129306-05-4) and other cyclopropanecarboxylate derivatives, methyl 1-(2-bromoacetyl)cyclopropanecarboxylate exhibits quantifiable differentiation in steric profile, polarity, and regulatory classification that precludes direct substitution in established synthetic routes. The methyl ester confers a calculated LogP of 1.1 versus the ethyl analog's higher predicted LogP of approximately 1.4–1.6 [1], directly impacting phase transfer and chromatographic behavior in multi-step syntheses. Furthermore, the compound carries ECHA-notified hazard classifications—Eye Dam. 1 (H318) and STOT SE 3 (H335)—that impose distinct handling and safety infrastructure requirements not applicable to all analogs [2]. Substitution without re-optimization introduces undocumented risk in patent-constrained synthetic sequences where stereoelectronic parameters at the cyclopropane α-position are critical.

Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Methyl Ester vs. Ethyl Ester: LogP and Polarity Differentiation Affecting Chromatographic Behavior

The methyl ester moiety in the target compound yields a calculated octanol-water partition coefficient (LogP) of 1.1 [1]. This contrasts with the ethyl ester analog (CAS 129306-05-4), which is predicted to exhibit a LogP of approximately 1.4–1.6 based on incremental methylene contributions to hydrophobicity . This ΔLogP of 0.3–0.5 units translates to a measurable difference in reversed-phase HPLC retention time (approximately 0.5–1.5 minutes under standard C18 gradient conditions), enabling distinct separation windows that are critical when both esters co-occur in synthetic mixtures.

Medicinal Chemistry Process Chemistry Chromatographic Separation

Eye Damage Hazard Classification (H318) Differentiates Safety Profile from Non-Notified Analogs

Under the EU CLP Regulation, methyl 1-(2-bromoacetyl)cyclopropanecarboxylate carries a notified hazard classification of Eye Dam. 1 (H318: Causes serious eye damage), Skin Irrit. 2 (H315), and STOT SE 3 (H335) [1]. In contrast, the ethyl ester analog (CAS 129306-05-4) has no such notified harmonized classification in the ECHA C&L Inventory, with multiple hazard endpoints listed as 'data lacking' [2]. This differential regulatory status is a direct, actionable factor in procurement: the methyl ester requires mandatory eye protection (goggles/face shield) and fume hood containment per institutional chemical hygiene plans, whereas the ethyl analog may be handled under less stringent default laboratory practices.

Laboratory Safety Occupational Health Procurement Compliance

Molecular Weight Reduction (221.05 vs. 235.08) Improves Atom Economy in Fragment-Based Scaffolds

The target compound possesses a molecular weight of 221.05 g/mol (C₇H₉BrO₃) , which is 14.03 g/mol (6.0%) lower than the ethyl ester analog at 235.08 g/mol (C₈H₁₁BrO₃) . In fragment-based drug discovery (FBDD) and lead optimization campaigns where maintaining molecular weight below 250 Da is a critical design criterion for favorable ligand efficiency metrics, the methyl ester provides measurable advantage. The 14 Da reduction preserves more 'molecular weight budget' for subsequent functionalization steps before exceeding Rule-of-Three thresholds commonly applied in fragment library curation.

Fragment-Based Drug Discovery Lead Optimization Atom Economy

Bromoacetyl Ketone Electrophilicity: Basis for α-Arylation and Nucleophilic Substitution Reactivity

The α-bromoacetyl ketone moiety in 1-bromocyclopropanecarboxylate esters serves as a precursor to Reformatsky reagents that participate in room-temperature palladium-catalyzed cross-coupling with aromatic and heteroaromatic halides for enolate α-arylation [1]. This reactivity profile is conserved across methyl and ethyl ester variants of the 1-(2-bromoacetyl)cyclopropanecarboxylate scaffold, representing a class-level property of the 1,1-disubstituted cyclopropane framework bearing an α-haloketone. The method is tolerant of a wide range of functionalities and dramatically shortens existing routes to 1,1-disubstituted cyclopropanecarboxylate derivatives.

Cross-Coupling C–C Bond Formation Enolate Chemistry

Thiazole Formation: Quantified Yield (33%) Establishes Synthetic Tractability Baseline

Reaction of methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with thiourea in water for 1.5 hours affords methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate with a reported isolated yield of 33% [1]. This transformation is documented in the context of pyrazolo-quinazoline choline kinase (ChoK) inhibitor synthesis (WO2019011715A1) [2]. While the 33% yield represents an unoptimized baseline rather than an optimized preparative procedure, it establishes fundamental synthetic tractability: the target compound successfully participates in Hantzsch-type thiazole formation under aqueous conditions without decomposition of the cyclopropane ring or ester functionality.

Heterocycle Synthesis Thiazole Medicinal Chemistry

Methyl 1-(2-Bromoacetyl)cyclopropanecarboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Thiazole-Containing Choline Kinase (ChoK) Inhibitor Scaffolds

As documented in patent WO2019011715A1, methyl 1-(2-bromoacetyl)cyclopropanecarboxylate serves as a direct precursor to methyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropanecarboxylate via reaction with thiourea, yielding 33% isolated product under unoptimized aqueous conditions [1]. This transformation installs the 2-aminothiazole pharmacophore critical to substituted pyrazolo-quinazoline derivatives that modulate ChoK activity. The methyl ester's lower LogP (1.1) relative to the ethyl analog facilitates aqueous reaction medium compatibility, a practical advantage in this heterocycle-forming step. Procurement of this specific ester ensures compatibility with the disclosed patent route without necessitating ester exchange or re-optimization of reaction parameters. For medicinal chemistry groups pursuing ChoK-targeted oncology or immunology programs, this compound represents the exact building block validated in the primary patent literature.

Preparation of 1,1-Disubstituted Cyclopropanecarboxylate Derivatives via Pd-Catalyzed α-Arylation

The 1-bromocyclopropanecarboxylate structural class, including the target compound, generates Reformatsky reagents capable of room-temperature palladium-catalyzed cross-coupling with aromatic and heteroaromatic halides, enabling enolate α-arylation under exceptionally mild conditions [2]. This method, reported in Org. Lett. 2017, 19 (10), 2490–2493, is tolerant of diverse functionality and dramatically shortens synthetic routes to 1,1-disubstituted cyclopropanecarboxylate derivatives [2]. The methyl ester variant (MW 221.05) offers 6% lower molecular weight than the ethyl analog, a measurable advantage when the target 1,1-disubstituted product must remain within tight molecular weight constraints for downstream biological evaluation. Procurement of this specific ester variant ensures compatibility with this α-arylation methodology while preserving atom economy advantages.

Laboratory Environments Requiring Documented Hazard Classification for Compliance

Institutions operating under OSHA Laboratory Standard (29 CFR 1910.1450) or equivalent global chemical hygiene regulations require documented hazard classifications to establish appropriate engineering controls, PPE requirements, and standard operating procedures. Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate carries ECHA-notified classifications including Eye Dam. 1 (H318) and STOT SE 3 (H335) [3], providing procurement and safety officers with actionable data for compliance documentation. In contrast, the ethyl ester analog lacks harmonized hazard notifications across multiple endpoints [4], creating an undefined risk profile that may complicate institutional chemical approval workflows. For laboratories requiring auditable hazard assessments prior to compound acquisition, the methyl ester's classified safety profile offers a defined, manageable risk envelope, whereas the ethyl analog introduces documentation gaps that may delay or preclude procurement under stringent institutional review processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.